N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide
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Overview
Description
N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. It also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It also regulates glucose metabolism and improves insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide in lab experiments is its specificity for COX-2 and PTP1B. This allows for the targeted inhibition of these enzymes without affecting other pathways. However, one limitation is the potential for off-target effects, which may affect the interpretation of results.
Future Directions
For the study of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide include further investigation of its therapeutic potential in various diseases, as well as the development of more potent and selective analogs. Additionally, the use of this compound in combination with other therapies may lead to improved efficacy and reduced side effects. Finally, the development of new delivery methods may improve the bioavailability and pharmacokinetics of this compound.
Scientific Research Applications
N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to regulate glucose metabolism.
properties
IUPAC Name |
N-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3OS2/c23-18-12-6-4-10-16(18)20(27)24-22-26-25-21(29-22)17-11-5-7-13-19(17)28-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGYJXFOHKZCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(S3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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